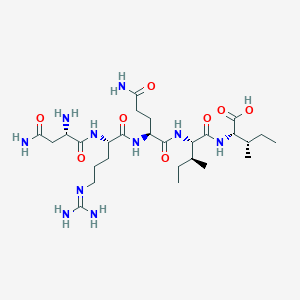

H-Asn-Arg-Gln-Ile-Ile-OH

Description

Overview of Short Linear Peptides (SLPs) in Biological Systems

Short linear peptides (SLPs) are brief chains of amino acids, typically comprising between two and fifty residues, linked by peptide bonds in a straight-chain sequence. formulationbio.comwikipedia.org These peptides are fundamental to a vast array of biological processes, functioning as hormones, neurotransmitters, and signaling molecules. formulationbio.com Their linear structure, or primary sequence, is the specific order of amino acids, which is dictated by an organism's genetic code. creative-proteomics.com This sequence is paramount as it determines the peptide's chemical characteristics and, consequently, its biological activity. formulationbio.com SLPs can be synthesized in a laboratory setting or produced naturally by ribosomes within living organisms. formulationbio.com Their relative simplicity in structure compared to more complex cyclic or branched peptides makes them valuable tools in research. formulationbio.com

Significance of Pentapeptides in Molecular Recognition and Function

Pentapeptides, which are oligopeptides consisting of five amino acids, hold particular importance in the field of molecular recognition. wikipedia.org The specific sequence of these five residues can create a unique chemical and structural entity capable of precise interactions with other molecules, such as proteins and receptors. cdnsciencepub.com This recognition is the foundation of many biological functions. For instance, the C-terminal pentapeptide sequence Phe-X-Gly-Leu-Met-NH2 is a common feature in the neurokinin and tachykinin families of peptides and is largely responsible for their molecular recognition capabilities. cdnsciencepub.com The specific amino acid at the 'X' position influences the peptide's specificity for different receptors. cdnsciencepub.com The study of pentapeptides allows researchers to understand the fundamental principles of how peptide structure dictates function, with even minor changes in the sequence potentially leading to significant alterations in biological activity. fiveable.me

Role of Specific Amino Acid Sequences in Biological Activity

The sequence of amino acids in a peptide is the primary determinant of its three-dimensional structure and, by extension, its biological function. creative-proteomics.comtaylorandfrancis.com Each of the twenty standard amino acids possesses a unique side chain with distinct chemical properties—such as being nonpolar, polar, acidic, or basic—that influence how a peptide folds and interacts with its environment. creative-proteomics.comarizona.edu This precise arrangement of amino acids forms specific binding sites and active domains that are crucial for a peptide's role in biological pathways. creative-biolabs.com Alterations or mutations in the amino acid sequence can drastically change a protein's function, sometimes leading to disease. fiveable.me Therefore, determining the exact sequence is a fundamental step in understanding a peptide's biological role and potential therapeutic applications. taylorandfrancis.com

The H-Asn-Arg-Gln-Ile-Ile-OH (NRQII) Peptide Motif: Context and Relevance

The peptide this compound, abbreviated as NRQII using the single-letter amino acid codes, represents a specific sequence of interest in peptide research. Its relevance stems from its identification within larger, biologically significant proteins and the foundational principles of peptide science that can be applied to understand its potential functions.

Identification of NRQII as a Subdomain within Larger Proteins, e.g., Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5)

The NRQII sequence has been identified as a subdomain within the Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5). genecards.org CEACAM5 is a glycoprotein (B1211001) found on the cell surface and is a well-known clinical biomarker for various gastrointestinal cancers. genecards.org It is believed to play a role in tumor development through its function as a cell adhesion molecule. genecards.org Research has shown that cyclized peptides representing certain subdomains of CEACAM5, including one with the sequence (42)NRQII, were effective in blocking the cellular aggregation mediated by CEACAM5. genecards.org This suggests that the intermolecular binding involving the NRQII subdomain is crucial for the intercellular adhesion function of the full CEACAM5 protein. genecards.org Another study on synthetic peptides from the N-domains of CEACAMs found that a peptide with the sequence NRQIV (a close relative of NRQII) was critical for the biological activities of these peptides. nih.gov

| Peptide Motif | Parent Protein | Observed Function | Reference |

| (42)NRQII | CEACAM5 | Blocking of CEA-mediated cellular aggregation | genecards.org |

| NRQIV | CEACAM1 | Critical for neutrophil activation | nih.gov |

Foundational Principles of Peptide Research Applicable to NRQII

The study of NRQII is guided by several foundational principles of peptide research. The synthesis of this peptide can be achieved through established methods like solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise addition of amino acids to create the desired sequence. openaccessjournals.com Understanding the structure-function relationship is paramount; the specific sequence of asparagine, arginine, glutamine, and the two isoleucine residues in NRQII dictates its potential interactions and biological activity. openaccessjournals.com Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the peptide's sequence and elucidating its three-dimensional structure. creative-biolabs.comub.edu Furthermore, the principles of molecular recognition govern how NRQII might interact with other biological molecules, a process that is fundamental to its potential role as a modulator of protein-protein interactions, as suggested by its context within CEACAM5. cdnsciencepub.comrsc.org The study of such peptides also involves understanding their behavior in solution, including processes like self-assembly, which can be influenced by the peptide's sequence and the surrounding environment. chinesechemsoc.org

| Research Principle | Application to NRQII | Key Techniques | Reference |

| Peptide Synthesis | Creation of NRQII for research purposes | Solid-Phase Peptide Synthesis (SPPS) | openaccessjournals.com |

| Structure-Function Analysis | Determining how the NRQII sequence relates to its biological role | Mass Spectrometry, NMR Spectroscopy | creative-biolabs.comub.edu |

| Molecular Recognition | Investigating the binding of NRQII to target molecules | Isothermal Titration Calorimetry, X-ray Crystallography | rsc.org |

| Peptide Self-Assembly | Understanding the behavior of NRQII in solution | Not specifically studied for NRQII, but a general principle | chinesechemsoc.org |

Properties

CAS No. |

236733-25-8 |

|---|---|

Molecular Formula |

C27H50N10O8 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C27H50N10O8/c1-5-13(3)20(25(43)37-21(26(44)45)14(4)6-2)36-24(42)17(9-10-18(29)38)35-23(41)16(8-7-11-33-27(31)32)34-22(40)15(28)12-19(30)39/h13-17,20-21H,5-12,28H2,1-4H3,(H2,29,38)(H2,30,39)(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33)/t13-,14-,15-,16-,17-,20-,21-/m0/s1 |

InChI Key |

JACKGHLCYKTENN-GPYRIXEGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Discovery and Derivation Methodologies of the Nrqii Peptide Sequence

Bioinformatic Approaches for Sequence Identification

The identification of functionally significant peptide sequences like NRQII is increasingly aided by powerful bioinformatic tools. These computational methods allow for the rapid screening of vast biological databases and the detailed analysis of protein sequences, providing insights that guide experimental validation.

In Silico Screening of Protein Databases for NRQII Motif Occurrence

While the initial pinpointing of the NRQII motif was primarily driven by experimental studies on the Carcinoembryonic Antigen (CEA), in silico approaches are crucial in understanding its context and specificity. Modern bioinformatic strategies involve the use of specialized algorithms to scan protein sequence databases, such as UniProt and GenBank, for the occurrence of specific motifs. In the case of NRQII, such screenings confirm its presence within the N-terminal domain of CEA.

In silico tools are also employed in the broader context of studying CEA, for instance, in the prediction of T-cell epitopes. tandfonline.com These predictive methods, while not directly focused on the discovery of the NRQII adhesion motif, highlight the power of computational analysis in dissecting the functional regions of large glycoproteins like CEA. tandfonline.com Furthermore, in silico screening has been instrumental in post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) processes to identify high-affinity DNA aptamers that bind to CEA, demonstrating the synergy between computational screening and experimental selection. rsc.orgresearchgate.netrsc.org

Analysis of Homologous Sequences Containing the NRQII Motif

This uniqueness is critical for the specific homotypic (CEA-CEA) and heterotypic (CEA to other molecules) interactions that mediate cell adhesion. Comparative sequence analysis of rat and human CEA-like genes has shown a rapid divergence of the CEA gene family during evolution, which explains the species-specific nature of some interactions and the lack of cross-reactivity of certain antibodies. core.ac.uk The table below summarizes the occurrence of the NRQII motif and its variations in selected human CEACAM proteins, illustrating the specificity of the NRQII sequence to CEA.

| Protein Name | Corresponding Sequence (Residues 42-46) | Reference |

| CEA (CEACAM5) | N-R-Q-I-I | nih.gov |

| CEACAM1 | Varies (e.g., N-R-Q-I-V in some isoforms) | nih.gov |

| CEACAM6 | Varies | nih.gov |

| CEACAM8 | Varies | nih.gov |

This table illustrates the uniqueness of the NRQII motif to CEA within the CEACAM family, as revealed by comparative sequence analysis.

Experimental Isolation and Characterization of NRQII-Containing Fragments

Experimental methodologies have been fundamental in the isolation and characterization of peptide fragments from CEA, including those containing the NRQII sequence. These techniques provide tangible evidence of the peptide's existence and its role within the parent protein.

Proteolytic Cleavage Strategies for Parent Proteins

The targeted cleavage of large proteins into smaller, more manageable peptide fragments is a cornerstone of proteomics. For a heavily glycosylated protein like CEA, with a molecular weight of approximately 180-200 kDa, proteolytic digestion is essential for detailed structural and functional analysis.

Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of the amino acids lysine (B10760008) (K) and arginine (R), except when either is followed by proline. Due to its high specificity, trypsin is one of the most widely used enzymes for protein digestion in mass spectrometry-based proteomics.

Early studies on CEA employed trypsin digestion to elucidate its primary structure. Researchers developed methods for the effective tryptic digestion of CEA, which, due to its extensive glycosylation, presented significant challenges. The use of detergents like Triton X-100 was found to improve the yield of glycopeptide fragments. Subsequent separation and purification of these fragments were achieved using techniques such as high-pressure liquid chromatography (HPLC) and Sephadex gel chromatography. This allowed for the amino-terminal sequencing of the major tryptic peptides, providing direct chemical evidence of the CEA polypeptide chain.

More recent and advanced proteomic workflows continue to rely on trypsin digestion for peptide mapping of CEA. These methods often involve the reduction of disulfide bonds and alkylation of cysteine residues prior to digestion to ensure complete denaturation and accessibility of cleavage sites. The resulting tryptic peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the protein's sequence and identify post-translational modifications. Automated digestion protocols have been developed to enhance reproducibility and throughput.

Chymotrypsin (B1334515) is another serine protease that offers a complementary cleavage pattern to trypsin. It preferentially cleaves at the carboxyl side of large hydrophobic amino acids, primarily tyrosine (Y), tryptophan (W), and phenylalanine (F). It also shows activity towards leucine (B10760876) (L) and methionine (M).

The use of chymotrypsin, often in conjunction with trypsin, has been shown to significantly increase the sequence coverage in peptide mapping studies of CEA. This dual-enzyme approach is particularly valuable for analyzing regions of the protein that are deficient in tryptic cleavage sites. By generating overlapping peptide fragments, the combination of trypsin and chymotrypsin digestion provides a more comprehensive picture of the protein's primary structure and post-translational modifications.

Recent studies have highlighted the benefits of multi-enzyme digestion strategies for in-depth glycosylation profiling of CEA. Combining trypsin with chymotrypsin or other proteases has enabled the characterization of a greater number of N-glycosylation sites, offering deeper insights into the complex glycan structures that adorn the CEA molecule. The table below outlines the general characteristics of trypsin and chymotrypsin, emphasizing their utility in the analysis of proteins like CEA.

| Enzyme | Primary Cleavage Sites | Utility in CEA Analysis |

| Trypsin | C-terminal of Arginine (R) and Lysine (K) | - Generation of a predictable set of peptide fragments for initial sequencing and peptide mapping.- Widely used in standard proteomic workflows. |

| Chymotrypsin | C-terminal of Tyrosine (Y), Tryptophan (W), Phenylalanine (F), and to a lesser extent Leucine (L) and Methionine (M) | - Complements trypsin digestion by cleaving in regions lacking tryptic sites.- Increases overall sequence coverage in peptide mapping.- Useful in multi-enzyme strategies for comprehensive structural analysis. |

This table provides a comparative overview of Trypsin and Chymotrypsin, highlighting their respective roles in the proteolytic analysis of Carcinoembryonic Antigen (CEA).

Cyanogen Bromide (CNBr) Cleavage Analysis

Chromatographic Separation Techniques for Peptide Isolation

Chromatography is an indispensable technique for the purification of peptides from complex mixtures, separating them based on physicochemical properties like hydrophobicity, charge, and size. americanpeptidesociety.org A multi-step chromatographic procedure often enhances the purity and yield of the target peptide. polypeptide.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most widely used method for peptide purification. polypeptide.comgilson.commdpi.com It separates molecules based on their hydrophobicity. The NRQII peptide would be passed through a column with a non-polar stationary phase (e.g., C8 or C18 alkyl chains), and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is used for elution. polypeptide.commdpi.com The more hydrophobic isoleucine residues will interact more strongly with the stationary phase compared to the more hydrophilic asparagine, arginine, and glutamine residues.

Ion-Exchange Chromatography (IEC) : This technique separates peptides based on their net charge at a given pH. americanpeptidesociety.org The NRQII peptide contains a strongly basic arginine residue, which carries a positive charge over a wide pH range. Therefore, cation-exchange chromatography, which utilizes a negatively charged stationary phase, would be effective for its isolation. americanpeptidesociety.orggilson.com Peptides are eluted by increasing the salt concentration or changing the pH of the mobile phase. gilson.com

Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.orgpolypeptide.com While less effective for separating peptides of similar size, it can be useful for removing synthesis by-products or for separating aggregated forms of the peptide. americanpeptidesociety.org

| Technique | Separation Principle | Application to H-Asn-Arg-Gln-Ile-Ile-OH |

|---|---|---|

| Reversed-Phase HPLC | Hydrophobicity | Separates based on the hydrophobic Isoleucine residues versus the hydrophilic Asn, Arg, and Gln residues. |

| Ion-Exchange Chromatography | Net Charge | The positively charged Arginine residue allows for strong binding to a cation-exchange resin. |

| Size-Exclusion Chromatography | Molecular Size | Useful for desalting or removing polymeric impurities. |

Mass Spectrometry for Sequence Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for peptide and protein characterization. jmb.or.krontosight.ai It provides a highly accurate measurement of the molecular weight of a peptide. lcms.cz Tandem mass spectrometry (MS/MS) is further used to determine the precise amino acid sequence. nih.gov

In a typical MS/MS experiment, the intact peptide (precursor ion) is selected and subjected to fragmentation, often through collision-induced dissociation (CID). This process breaks the peptide backbone at predictable locations, primarily at the peptide bonds, generating a series of fragment ions. The two major types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov

By measuring the mass-to-charge ratio of these fragments, a "ladder" of ions is produced. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. nih.gov For this compound, the expected monoisotopic masses of the primary b- and y-ions can be calculated to serve as a reference for experimental data.

| Fragment | Sequence | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| b₁ | Asn | 115.0508 |

| b₂ | Asn-Arg | 271.1503 |

| b₃ | Asn-Arg-Gln | 399.2087 |

| b₄ | Asn-Arg-Gln-Ile | 512.3036 |

| y₁ | Ile | 132.1023 |

| y₂ | Ile-Ile | 245.1972 |

| y₃ | Gln-Ile-Ile | 373.2556 |

| y₄ | Arg-Gln-Ile-Ile | 529.3551 |

Note: Masses are for singly charged [M+H]⁺ ions.

This combination of chemical degradation, advanced separation, and high-resolution mass analysis provides an unambiguous confirmation of the primary structure of the peptide this compound.

Synthetic Approaches for H Asn Arg Gln Ile Ile Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most prevalent method for creating peptides of defined sequences. nih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.govgoogle.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide. thieme-connect.de

The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most common approach used in modern SPPS due to its use of milder reaction conditions compared to alternative methods. google.comthieme-connect.de The synthesis of H-Asn-Arg-Gln-Ile-Ile-OH using this strategy involves the following considerations:

Nα-Protection : The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is removed before each coupling step using a solution of a secondary amine, typically 20-40% piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgpeptide.com

Side-Chain Protection : The reactive side chains of certain amino acids must be protected by groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage step. For the target peptide, these include:

Asparagine (Asn) and Glutamine (Gln) : The side-chain amide groups are typically protected with the Trityl (Trt) group. This prevents dehydration to nitrile derivatives and potential side reactions during the amino acid activation step. thermofisher.comnih.gov

Arginine (Arg) : The highly basic guanidino group is most commonly protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which offers good stability and is readily cleaved by trifluoroacetic acid (TFA). thermofisher.comnih.gov

Isoleucine (Ile) : As an aliphatic amino acid, its side chain does not require protection. However, its structure, featuring branching at the β-carbon, can cause steric hindrance, potentially slowing down the coupling reaction. nih.gov

Coupling Reactions : The formation of the peptide bond is achieved by activating the carboxyl group of the incoming Fmoc-protected amino acid. Common activating reagents include combinations like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with 1-Hydroxybenzotriazole (HOBt) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA). nih.gov The synthetic cycle of deprotection, washing, and coupling is repeated until the full peptide sequence is assembled. nih.govcsic.es

The tert-Butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) strategy is the original SPPS methodology developed by R.B. Merrifield. nih.gov While less common now, it remains a robust option, particularly for complex or aggregation-prone sequences. peptide.com

Nα-Protection : The Boc group is used for temporary Nα-protection and is removed with a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com

Side-Chain Protection : Side chains are protected with groups based on benzyl (Bzl) ethers, esters, and carbamates, which are stable to the repetitive TFA treatments.

Final Cleavage : Both the side-chain protecting groups and the linkage to the resin are removed simultaneously in a final step using a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com This procedure is hazardous and requires specialized laboratory equipment.

The table below outlines a comparison of the two primary SPPS strategies.

| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |

| Nα-Protecting Group | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Nα-Deprotection Reagent | 20-40% Piperidine in DMF (Base) | 50% TFA in DCM (Acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | HF-labile (e.g., Bzl, Tos) |

| Final Cleavage Reagent | TFA-based cocktail | Anhydrous Hydrogen Fluoride (HF) |

| Resin Type | Wang, 2-Chlorotrityl (for acids) | Merrifield, PAM |

| Advantages | Milder conditions, no special apparatus for cleavage, orthogonal schemes possible. peptide.com | Good for long or difficult sequences, less aggregation. peptide.com |

| Disadvantages | Potential for aggregation, piperidine can cause side reactions. peptide.com | Harsh final cleavage (HF), specialized equipment needed. peptide.com |

The choice of solid support and the final cleavage conditions are critical for the successful synthesis of the C-terminal carboxylic acid form of the peptide (this compound).

Resin Selection To produce a peptide with a free C-terminal carboxyl group, the initial amino acid must be attached to a resin via an acid-labile linker. peptide.com

For Fmoc/tBu Synthesis :

Wang Resin : This is a standard choice for producing peptide acids. The linker is stable to the basic deprotection conditions but is cleaved by strong acid (TFA) during the final step. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive. It allows the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA or acetic acid mixtures), which can leave the tBu-based side-chain protecting groups intact if a protected peptide fragment is desired. researchgate.net

For Boc/Bzl Synthesis :

Merrifield Resin : The original resin used for SPPS, where the first amino acid is linked as a benzyl ester. peptide.com

PAM Resin : An improved version of the Merrifield resin that offers greater stability to the repeated TFA deprotection steps, reducing premature cleavage of the peptide from the support. peptide.com

Cleavage Methodologies The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Fmoc/tBu Cleavage : This is performed using a cleavage cocktail with TFA as the main component. thermofisher.com The cocktail must also contain "scavengers" to trap the highly reactive carbocations (e.g., t-butyl, trityl cations) that are liberated from the protecting groups. thaiscience.info Without scavengers, these cations could cause irreversible modification of sensitive residues.

For this compound, a typical cleavage cocktail would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). thaiscience.info

Water acts as a scavenger and is essential when cleaving peptides containing Arg(Pbf) to suppress sulfonation of other residues. thermofisher.com

Triisopropylsilane (TIS) is highly effective at reducing trityl cations from Asn(Trt) and Gln(Trt). sigmaaldrich.com

The presence of arginine with its Pbf protecting group often requires carefully optimized cleavage conditions to ensure complete deprotection and avoid side reactions. thermofisher.comthermofisher.com

| Cleavage Cocktail Components | Purpose | Target Protecting Groups |

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage | Cleaves peptide from resin and removes most protecting groups. |

| Triisopropylsilane (TIS) | Scavenger (cation trap) | Trt, Pbf |

| Water (H₂O) | Scavenger | Suppresses t-butylation, aids Pbf cleavage. |

| 1,2-Ethanedithiol (EDT) | Scavenger (soft nucleophile) | Trt, effective for Trp-containing peptides (not in this sequence). |

Boc/Bzl Chemistry

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical approach where amino acids are coupled sequentially in a suitable organic solvent. ekb.eg Unlike SPPS, all reactants, including the growing peptide chain, are in the same phase. thieme-connect.de

This method requires the purification of the peptide intermediate after each coupling step, often by crystallization or chromatography, which can be labor-intensive. thieme-connect.deekb.eg The primary challenge in solution-phase synthesis is the decreasing solubility of the protected peptide intermediates as the chain length increases. thieme-connect.de While largely superseded by SPPS for research-scale synthesis, it remains valuable for the large-scale industrial production of shorter peptides and for the synthesis of protected peptide fragments intended for subsequent condensation. thieme-connect.de For this compound, this would involve a stepwise strategy, protecting the C-terminal carboxyl group as an ester (e.g., methyl or benzyl ester) and using either Boc or Fmoc for Nα-protection. bachem.com

Combinatorial Peptide Library Synthesis

To explore structure-activity relationships and discover analogs with improved properties, combinatorial chemistry techniques are used to generate large libraries of peptides.

The one-bead-one-compound (OBOC) method is a powerful technology for synthesizing and screening millions of distinct peptide sequences simultaneously. nih.govnih.gov It utilizes the "split-and-pool" synthesis strategy. springernature.comjove.com

To generate a library of analogs based on this compound, one or more positions in the sequence would be systematically varied. For instance, a library could be constructed with the general structure H-Asn-Arg-Xaa-Ile-Ile-OH, where Xaa represents a mixture of various natural or unnatural amino acids.

The synthesis process involves:

Splitting a batch of resin beads into multiple portions.

Coupling a different amino acid to the beads in each portion.

Pooling all the portions back together and mixing thoroughly.

This split-pool cycle is repeated for each position of diversity in the peptide sequence. nih.gov The result is a vast collection of resin beads where each individual bead displays a unique peptide sequence. nih.gov These libraries can then be screened directly on the bead for binding to a biological target. Beads that show activity can be physically isolated, and the sequence of the peptide on that single bead can be determined using sensitive analytical techniques like Edman degradation or mass spectrometry. springernature.com This approach allows for the rapid identification of novel peptide ligands from a large and diverse chemical space. rsc.orgmdpi.com

Screening Strategies for Peptide Discovery

The discovery of novel peptides with therapeutic potential, such as analogs of this compound, relies on the effective construction and screening of peptide libraries. creative-peptides.com These libraries represent a vast collection of diverse peptide sequences, which are systematically evaluated to identify "hit" compounds with desired biological activities. creative-peptides.com The screening process is a critical step in drug discovery and involves a variety of strategies, ranging from traditional high-throughput methods to modern computational approaches. nih.govmdpi.com

Peptide libraries serve as powerful tools for exploring protein-protein interactions, identifying enzyme substrates or inhibitors, and discovering new drug leads. creative-peptides.com The primary goal of screening is to isolate peptides that exhibit high affinity and specificity for a particular biological target from a large pool of candidates. creative-peptides.com The strategies for screening can be broadly categorized into experimental and computational methods.

Experimental Screening Strategies:

Experimental screening involves the physical testing of peptides in the library against a biological target. High-Throughput Screening (HTS) is a cornerstone of this approach, enabling the rapid testing of thousands or even millions of compounds. creative-peptides.comnih.gov Key experimental screening techniques include:

Affinity-Based Screening: These methods, such as ELISA, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI), are used to identify peptides that bind to a target molecule with high affinity. creative-peptides.com

Functional Screening: This strategy focuses on identifying peptides that not only bind to a target but also modulate its biological function. This is often assessed through cell-based assays or enzymatic assays. creative-peptides.com

Phage Display: This is a powerful technique where a library of peptides is genetically fused to a coat protein of a bacteriophage. The phages displaying peptides that bind to the target of interest can be isolated and subsequently identified by sequencing their DNA.

Computational Screening Strategies:

With advancements in computing power, in silico or computational methods have become indispensable for peptide discovery, offering significant advantages in terms of cost and time. mdpi.commdpi.com These methods are particularly useful for designing focused libraries and predicting the properties of peptides before synthesis. creative-peptides.commdpi.com

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be used to dock a virtual library of peptides into the target's binding site. mdpi.com This allows for the prediction of binding affinity and the identification of promising candidates for experimental validation. mdpi.com

Ligand-Based Drug Design: In cases where a peptide with known activity exists, methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to design new analogs with improved properties. mdpi.com These computational tools help in optimizing peptide sequences by analyzing screening data and identifying patterns related to activity. creative-peptides.com

The combination of these screening strategies, often involving an initial computational screen followed by experimental validation of the top hits, significantly accelerates the discovery of potent and specific peptide-based therapeutics. mdpi.com

Table 1: Overview of Screening Strategies for Peptide Discovery

| Screening Strategy | Description | Key Advantages | Relevant Techniques |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of peptides in experimental assays. creative-peptides.comnih.gov | Speed and ability to screen vast libraries. nih.gov | ELISA, Cell-based assays, Enzymatic assays. creative-peptides.com |

| Affinity-Based Screening | Identifies peptides based on their binding strength to a specific target molecule. creative-peptides.com | Directly measures binding affinity and specificity. creative-peptides.com | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI). creative-peptides.com |

| Structure-Based Virtual Screening (SBVS) | Uses computer models to predict the interaction between peptides and a target protein of known structure. mdpi.com | Cost-effective, efficient, and provides insights into binding mechanisms. mdpi.com | Molecular Docking, Molecular Dynamics Simulations. creative-peptides.commdpi.com |

| Ligand-Based Drug Design | Designs new peptides based on the properties of known active peptides. mdpi.com | Useful for optimizing existing peptide leads when the target structure is unknown. mdpi.com | Quantitative Structure-Activity Relationship (QSAR), Pharmacophore Modeling. mdpi.com |

Introduction of Non-Standard Amino Acids and Chemical Modifications for Research Probes

To investigate the biological function and mechanism of action of peptides like this compound, researchers often create modified versions known as research probes. sigmaaldrich.com These probes are designed by introducing non-standard amino acids or applying chemical modifications to the peptide sequence. rsc.org Such alterations can enhance properties like stability, binding affinity, and cell permeability, or introduce new functionalities, such as fluorescent tags for imaging. sigmaaldrich.comnih.gov

The modification of peptides is a crucial aspect of chemical biology, enabling the creation of tools to study complex biological processes like protein-protein interactions and proteolysis.

Introduction of Non-Standard Amino Acids:

Non-standard amino acids (nsAAs), also referred to as unnatural amino acids, are those not among the 20 common proteinogenic amino acids. sigmaaldrich.combiosyn.com Their incorporation into a peptide sequence can confer several advantages:

Enhanced Stability: Peptides are often susceptible to degradation by proteases in biological systems. Introducing nsAAs, such as D-amino acids (the mirror images of the standard L-amino acids) or β-amino acids, can make the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life. mdpi.commdpi.combiosyn.com

Conformational Constraint: Certain nsAAs can be used to restrict the flexibility of the peptide backbone. sigmaaldrich.com This can lock the peptide into a specific conformation that is optimal for binding to its target, potentially increasing its potency and selectivity. sigmaaldrich.com

Novel Functionalities: nsAAs can introduce new chemical groups that can be used for specific labeling or cross-linking studies. frontiersin.org

The synthesis of peptides containing nsAAs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of both standard and non-standard amino acids. uochb.cz

Table 2: Examples of Non-Standard Amino Acids and Their Applications

| Non-Standard Amino Acid Type | Example | Purpose of Incorporation |

|---|---|---|

| D-Amino Acids | D-Isoleucine | Increase resistance to proteases. mdpi.com |

| β-Amino Acids | β-Alanine | Alter peptide backbone structure and stability. biosyn.comunimi.it |

| N-Methylated Amino Acids | N-Methyl-Arginine | Improve cell permeability and reduce susceptibility to proteolysis. biosyn.com |

| Cyclic Amino Acids | Aminopiperidine-4-carboxylic acid (Api) | Induce specific secondary structures (e.g., turns or helices). unimi.it |

| Fluorinated Amino Acids | Fluoro-Isoleucine | Enhance binding affinity and metabolic stability. |

Chemical Modifications for Research Probes:

Beyond incorporating nsAAs, peptides can be chemically modified to create sophisticated research probes. rsc.org These modifications are essential for applications in diagnostics and molecular imaging. nih.gov

Fluorescent Labeling: Attaching a fluorescent molecule (fluorophore) to a peptide allows for its visualization in cells and tissues. These fluorescent peptide probes are invaluable tools for live-cell imaging and studying the localization of the peptide's target.

Radiolabeling: The incorporation of a radioactive isotope creates a radiolabeled peptide, which can be used as a probe in imaging techniques like Positron Emission Tomography (PET). nih.govacs.org This is a common strategy for developing new diagnostic agents, for instance, in oncology. nih.gov

Biotinylation: The addition of a biotin (B1667282) tag allows for the strong and specific binding of the peptide to avidin (B1170675) or streptavidin, which can be used for purification, detection, or immobilization of the peptide and its binding partners.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to improve the solubility and plasma half-life of therapeutic peptides. mdpi.comnih.gov

Cyclization and Stapling: Creating cyclic peptides or "stapled" peptides (where the secondary structure is locked in place by a chemical brace) can improve stability, cell permeability, and binding affinity. mdpi.comnih.gov

These chemical modification strategies provide a versatile toolbox for converting a simple peptide sequence into a powerful research probe for a wide array of biological investigations. rsc.org

Table 3: Common Chemical Modifications for Peptide Probes

| Modification Type | Description | Application |

|---|---|---|

| Fluorescent Labeling | Covalent attachment of a fluorophore (e.g., 5-FAM). | Live-cell imaging, fluorescence microscopy. |

| Radiolabeling | Incorporation of a radioisotope (e.g., ⁶⁸Ga). acs.org | PET imaging, diagnostics. nih.gov |

| Biotinylation | Attachment of a biotin molecule. sigmaaldrich.com | Affinity purification, immunoassays. |

| PEGylation | Conjugation of polyethylene glycol (PEG) chains. mdpi.comnih.gov | Increase solubility and in vivo half-life. mdpi.comnih.gov |

| Cyclization | Formation of a cyclic peptide backbone. nih.gov | Enhance stability and receptor binding. mdpi.com |

Structural and Conformational Analysis of H Asn Arg Gln Ile Ile Oh

Experimental Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature. For a peptide like H-Asn-Arg-Gln-Ile-Ile-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for assigning the proton resonances to specific amino acid residues in the peptide sequence. uzh.ch

COSY and TOCSY: These experiments help in identifying the spin systems of the amino acid residues by revealing through-bond scalar couplings between protons. For instance, the characteristic patterns of cross-peaks in a TOCSY spectrum would allow for the identification of the individual spin systems for asparagine, arginine, glutamine, and the two isoleucine residues. uzh.chchemrxiv.org

NOESY: This experiment is crucial for determining the spatial proximity of protons that are close in space but not necessarily connected by chemical bonds. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical distance constraints for structure calculation. For this compound, NOEs between backbone protons (HN-HN) and between backbone and side-chain protons would help define the peptide's secondary structure, such as turns or extended conformations. uzh.ch

The chemical shifts of the alpha-protons (Hα) are also indicative of the secondary structure. Deviations from random coil chemical shift values can suggest the presence of ordered structures like helices or β-sheets. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acids in Peptides

| Amino Acid | Hα (ppm) | Hβ (ppm) | Hγ (ppm) | Hδ (ppm) |

| Asn | 4.6 - 4.8 | 2.7 - 2.9 | ||

| Arg | 4.2 - 4.4 | 1.8 - 2.0 | 1.6 - 1.8 | 3.1 - 3.3 |

| Gln | 4.2 - 4.4 | 2.0 - 2.2 | 2.3 - 2.5 | |

| Ile | 4.1 - 4.3 | 1.8 - 2.0 | 1.1 - 1.5 (γ1), 0.8 - 1.0 (γ2) | 0.8 - 0.9 |

This table presents typical chemical shift ranges and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides a high-resolution, static picture of a molecule's three-dimensional structure in the solid state. To apply this technique to this compound, the peptide would first need to be crystallized, which can be a challenging step for small, flexible peptides.

If suitable crystals are obtained, they are irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map. This map is then interpreted to build a model of the peptide's atomic structure. pan.pl

A key challenge in the crystallographic analysis of peptides containing asparagine/aspartic acid and glutamine/glutamic acid is the difficulty in distinguishing between the amide and carboxyl groups based on electron density alone, especially at lower resolutions. pan.pl However, analysis of the hydrogen-bonding network can often help in making the correct assignment, as the -NH2 group of Asn and Gln acts as a hydrogen bond donor. pan.pl

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals contacts. This information would define the peptide's conformation in the solid state, which may or may not be the same as its conformation in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to estimate the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The shape of the CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure.

For a small and likely flexible peptide such as this compound, the CD spectrum might indicate a predominantly random coil conformation. However, in different solvent environments (e.g., in the presence of membrane mimetics like trifluoroethanol or micelles), the peptide could adopt a more ordered structure, such as an α-helix or a β-turn. conicet.gov.arnih.gov Studies on peptides containing the Arg-Gln-Ile sequence have shown that they can adopt different conformations depending on the environment. conicet.gov.ar

Table 2: Characteristic CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| β-Turn | Varies depending on turn type | Varies depending on turn type |

| Random Coil | ~212 | ~198 |

This table provides general characteristics. The actual spectrum for this compound would depend on its specific conformational preferences.

Computational Modeling and Molecular Simulations

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with solvent molecules.

In an MD simulation, the peptide is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the different shapes (conformations) the peptide can adopt.

Studies on peptides with similar sequences, such as those containing Arg-Gln-Ile, have utilized MD simulations to understand their conformational behavior in different environments, like water and membrane-mimicking solutions. conicet.gov.ar These simulations can reveal the presence of stable secondary structures, such as turns or helices, and quantify the flexibility of different parts of the peptide chain. For instance, the hydrophobic isoleucine residues may tend to cluster, while the polar and charged residues (Asn, Arg, Gln) would likely interact favorably with water.

Table 3: Potential Interatomic Interactions in this compound Explored by MD Simulations

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonds (intramolecular) | Backbone-backbone, Backbone-side chain, Side chain-side chain |

| Hydrogen Bonds (with water) | Asn, Arg, Gln side chains and backbone amides/carbonyls with water |

| Salt Bridges | Arg side chain with C-terminal carboxylate |

| Hydrophobic Interactions | Ile-Ile side chains |

Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. If this compound is hypothesized to have a biological target, docking studies could be used to predict how it might bind.

The docking process involves generating a large number of possible binding poses of the peptide in the active site of the target protein and then scoring these poses based on their predicted binding affinity. nih.govscirp.org The scoring functions typically account for factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions.

For this compound, the positively charged arginine residue might be predicted to form salt bridges with negatively charged residues in the target's binding pocket. The asparagine and glutamine residues could act as hydrogen bond donors and acceptors, while the isoleucine residues could engage in hydrophobic interactions. nih.gov

Table 4: Illustrative Docking Results for a Similar Peptide (Glu-Gln-Arg-Pro-Arg) with a Protein Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Tyrosine Kinase | -9.5 | Asp855, Lys745, Met793 |

| Fyn Tyrosine Kinase | -8.8 | Glu339, Thr338, Ala403 |

Data adapted from a study on a related peptide and is for illustrative purposes only. nih.gov

Quantitative Matrix (QM) and Sequence Logo Models for Binding Motifs

The characterization of peptide binding specificity is fundamental to understanding protein-protein interactions. Computational methods such as Quantitative Matrices (QMs) and Sequence Logo Models provide powerful tools for this purpose. csic.esplos.org These models are derived from the statistical analysis of amino acid frequencies in sets of peptides known to bind a specific target. csic.esnih.gov

A Quantitative Matrix is constructed by normalizing the frequency of each of the 20 standard amino acids at every position within a peptide binding core. csic.esnih.gov This normalization process generates a matrix of values where positive scores indicate amino acids that are preferred at a given position for binding, while negative scores indicate non-preferred residues. nih.gov The final binding score for a novel peptide can be predicted by summing the matrix values corresponding to its sequence. nih.gov

For the peptide this compound, which has been identified as a recognition motif involved in blocking cellular aggregation mediated by Carcinoembryonic Antigen (CEA), a hypothetical QM could be developed. researchgate.netresearchgate.net Such a matrix would quantify the contribution of each residue (Asn, Arg, Gln, Ile, Ile) to the binding affinity. An illustrative QM, based on the principles of logo-based models, is presented below. csic.esuniversiteitleiden.nl

| Position | Asn (N) | Arg (R) | Gln (Q) | Ile (I) | Leu (L) | Val (V) | Ala (A) | Gly (G) |

|---|---|---|---|---|---|---|---|---|

| P1 | 0.85 | -0.20 | 0.15 | -0.50 | -0.45 | -0.60 | -0.75 | -0.90 |

| P2 | 0.10 | 0.95 | 0.05 | -0.70 | -0.65 | -0.80 | -0.85 | -0.95 |

| P3 | 0.25 | 0.10 | 0.75 | -0.30 | -0.25 | -0.40 | -0.60 | -0.70 |

| P4 | -0.60 | -0.80 | -0.50 | 0.90 | 0.75 | 0.60 | -0.90 | -0.98 |

| P5 | -0.70 | -0.85 | -0.65 | 0.88 | 0.80 | 0.55 | -0.92 | -0.99 |

Analysis of Backbone and Side-Chain Dynamics

The biological function of a peptide is intrinsically linked to its dynamic motions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and all-atom molecular dynamics (MD) simulations are employed to study the complex movements of the peptide's backbone and its amino acid side-chains. nih.govnih.gov

NMR experiments can measure relaxation times (T1 and T2) for specific atoms in the peptide, providing quantitative data on the motions occurring on different timescales. nih.gov For this compound, such analyses would reveal the flexibility of the polypeptide backbone and the rotational freedom (rotameric states) of the Asn, Arg, Gln, and Ile side-chains. fccc.edu The interactions stabilizing the peptide's structure, such as hydrogen bonds and van der Waals forces involving both backbone and side-chain atoms, can be characterized. pnas.orgpnas.org

The side-chains of the constituent amino acids in this compound exhibit distinct dynamic properties. The bulky, hydrophobic isoleucine side-chains are likely to engage in hydrophobic interactions, while the polar asparagine and glutamine side-chains, and the charged arginine side-chain, can form hydrogen bonds and electrostatic interactions with their environment or other parts of the peptide. nih.govnih.gov

| Residue | Side-Chain Type | Potential Interactions |

|---|---|---|

| Asn (N) | Polar, uncharged | Hydrogen bonding (side-chain amide), Backbone H-bonds |

| Arg (R) | Positively charged | Salt bridges, Hydrogen bonding (guanidinium group), Backbone H-bonds |

| Gln (Q) | Polar, uncharged | Hydrogen bonding (side-chain amide), Backbone H-bonds |

| Ile (I) | Nonpolar, aliphatic (β-branched) | Hydrophobic interactions, van der Waals forces, Backbone H-bonds |

| Ile (I) | Nonpolar, aliphatic (β-branched) | Hydrophobic interactions, van der Waals forces, Backbone H-bonds |

Influence of Amino Acid Sequence on Secondary Structure Elements (e.g., Beta-turns, Helices)

The primary sequence of a peptide dictates its propensity to fold into specific secondary structures, such as α-helices and β-turns. nih.gov This tendency is governed by the intrinsic properties of the individual amino acids and their relative positions in the chain. nih.gov

Beta-turns are compact structures that reverse the direction of the polypeptide chain, typically comprising four amino acid residues. pearson.com Their formation is highly dependent on the sequence. While proline and glycine (B1666218) are famously preferred in turns, other residues like asparagine (Asn) also show a high propensity for being in β-turn regions. pearson.comnih.govresearchgate.net The presence of Asn at the N-terminus of this compound could favor the initiation of a turn. Furthermore, β-branched amino acids like isoleucine (Ile) are known to favor β-structures in general. nih.gov

α-Helices are another common secondary structure, stabilized by a regular pattern of hydrogen bonds between backbone atoms. wikipedia.org The stability of α-helices in short peptides is often marginal in solution, as a sufficient number of stabilizing interactions are needed to overcome the entropic cost of folding. wikipedia.org Certain amino acids are considered strong helix-formers, including arginine (Arg) and glutamine (Gln). wikipedia.orgnih.gov Conversely, β-branched residues like isoleucine can be destabilizing to helices, although their impact is position-dependent. nih.gov Given that this compound is a short pentapeptide containing both helix-promoting (Arg, Gln) and potentially helix-disrupting (Ile) residues, the formation of a stable α-helix is unlikely. The most probable secondary structure, if any, would be a transient β-turn involving a four-residue segment of the peptide.

| Amino Acid | α-Helix Propensity | β-Turn Propensity |

|---|---|---|

| Asparagine (Asn) | Moderate/Low acs.org | High researchgate.net |

| Arginine (Arg) | High wikipedia.orgnih.gov | Moderate |

| Glutamine (Gln) | High wikipedia.org | Moderate |

| Isoleucine (Ile) | Low (can destabilize) nih.gov | High (promotes β-structures) nih.gov |

Molecular Interactions and Recognition Mechanisms of H Asn Arg Gln Ile Ile Oh

Peptide-Protein Interaction Dynamics

The interaction between a peptide and its protein target is a dynamic process governed by a complex interplay of non-covalent forces. The specificity and affinity of this binding are dictated by the three-dimensional structures of both molecules and the chemical properties of the amino acid residues at the interface.

Identification of Binding Partners: Focus on CEACAM5

Scientific investigations have pointed towards CEACAM5 as a primary binding partner for sequences containing the Asn-Arg-Gln-Ile-Ile motif. A United States patent application discloses a polypeptide sequence that includes "Asn-Arg-Gln-Ile-Ile" as a component of a larger entity designed to target CEACAM5. While this does not definitively confirm the isolated pentapeptide H-Asn-Arg-Gln-Ile-Ile-OH as a direct binder, it strongly suggests that this specific sequence is a key recognition element for CEACAM5.

CEACAM5 is a heavily glycosylated glycoprotein (B1211001) belonging to the immunoglobulin superfamily. Its extracellular region consists of multiple immunoglobulin-like domains, with the N-terminal domain being a common site for protein-protein interactions. Research has highlighted the importance of this N-terminal domain in the binding of various molecules, including antibodies and other cell surface proteins.

Characterization of Binding Interfaces and Specificity

While direct structural data for the this compound and CEACAM5 complex is not yet publicly available, insights into the potential binding interface can be gleaned from studies on related CEACAM proteins. Research on CEACAM1, a close homolog of CEACAM5, has shown that the N-terminal IgV-like domain is a critical region for ligand binding. Specifically, studies involving bacterial adhesins binding to CEACAM1 have identified key residues within this domain that are crucial for interaction.

The specificity of the this compound peptide for CEACAM5 over other members of the CEACAM family would be a critical determinant of its potential utility. This selectivity is likely achieved through a unique combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that are favored by the specific amino acid sequence of the peptide and the corresponding surface topology and chemical environment of the CEACAM5 binding pocket.

Role of Individual Amino Acid Residues (Asn, Arg, Gln, Ile) in Binding Affinity and Selectivity

The contribution of each amino acid in the this compound sequence is vital for its binding characteristics. Based on the general principles of peptide-protein interactions and data from related systems, the following roles can be hypothesized:

Asparagine (Asn): As a polar, uncharged amino acid, asparagine can form hydrogen bonds with suitable donor or acceptor groups on the CEACAM5 surface. Its amide side chain is a versatile hydrogen bond participant.

Arginine (Arg): With its positively charged guanidinium (B1211019) group, arginine is well-suited to form strong electrostatic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, on the CEACAM5 protein. This can significantly contribute to the binding affinity.

Glutamine (Gln): Similar to asparagine, glutamine is a polar, uncharged amino acid with an amide side chain capable of forming multiple hydrogen bonds. Studies on CEACAM1 have implicated glutamine residues in critical binding interactions.

Isoleucine (Ile): As a hydrophobic amino acid, isoleucine plays a crucial role in forming van der Waals contacts and contributing to the hydrophobic effect, which is a major driving force in protein folding and binding. The presence of two consecutive isoleucine residues at the C-terminus of the peptide suggests a significant hydrophobic contribution to the interaction, likely by inserting into a hydrophobic pocket on the CEACAM5 surface. Studies on CEACAM1 have highlighted the importance of an isoleucine residue (Ile91) in the binding of bacterial pathogens.

The following table summarizes the potential contributions of each amino acid residue to the binding of this compound to CEACAM5.

| Amino Acid | Position | Side Chain Property | Potential Role in Binding to CEACAM5 |

| Asparagine | 1 | Polar, uncharged | Hydrogen bonding with CEACAM5 surface residues. |

| Arginine | 2 | Positively charged | Formation of salt bridges with negatively charged residues on CEACAM5. |

| Glutamine | 3 | Polar, uncharged | Formation of multiple hydrogen bonds with CEACAM5. |

| Isoleucine | 4 | Hydrophobic | Van der Waals interactions and contribution to the hydrophobic effect. |

| Isoleucine | 5 | Hydrophobic | Enhanced hydrophobic interactions within a binding pocket on CEACAM5. |

Biophysical Characterization of Interactions

To quantitatively understand the binding of this compound to CEACAM5, biophysical techniques are indispensable. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful methods used to elucidate the kinetics and thermodynamics of molecular interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance is a real-time, label-free technique that can determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) of a peptide-protein interaction. A hypothetical SPR experiment to characterize the binding of this compound to CEACAM5 would involve immobilizing the CEACAM5 protein on a sensor chip and flowing different concentrations of the peptide over the surface.

The resulting sensorgrams would provide data to calculate the kinetic and affinity parameters. A low K_D value would indicate a high binding affinity.

Hypothetical SPR Data Table:

| Peptide Concentration (nM) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (nM) |

| 10 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| 50 | 1.1 x 10⁵ | 2.4 x 10⁻³ | 21.8 |

| 100 | 1.3 x 10⁵ | 2.6 x 10⁻³ | 20.0 |

| 250 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| 500 | 1.1 x 10⁵ | 2.4 x 10⁻³ | 21.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound and CEACAM5 is not currently available.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand (the peptide) to a macromolecule (the protein). This technique provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n).

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing CEACAM5. The heat released or absorbed during each injection would be measured to determine the thermodynamic parameters. A negative ΔH would indicate an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals forces. The change in entropy (ΔS) reflects the change in the system's disorder upon binding.

Hypothetical ITC Data Table:

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | 15.2 |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | -13.0 |

| Dissociation Constant (K_D) (nM) | 25.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound and CEACAM5 is not currently available.

In-Depth Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and literature reveals a significant lack of specific experimental data for the peptide this compound. While the amino acid sequence Asn-Arg-Gln-Ile-Ile has been identified as a segment within larger proteins, such as the human carcinoembryonic antigen (CEA), dedicated research into the molecular interactions and recognition mechanisms of the isolated pentapeptide appears to be unpublished. googleapis.comgoogle.comgoogle.comproteopedia.org

Consequently, fulfilling a detailed analysis structured around specific biophysical techniques and mechanistic insights for this compound is not possible at this time. Information regarding its stoichiometric analysis via analytical ultracentrifugation and in-depth details of its binding events—including hydrogen bonding networks, electrostatic and hydrophobic interactions, and conformational changes upon binding—are not available in the reviewed scientific literature.

However, without experimental data on the complete peptide, any discussion of its specific interaction mechanisms would be purely speculative. The precise interplay of these residues, the peptide's conformational tendencies, and its behavior in solution—such as self-association or binding to other molecules—can only be determined through empirical studies. Techniques like analytical ultracentrifugation are essential for determining the stoichiometry of such interactions in solution, but no such studies have been published for this compound. Similarly, detailed structural studies using methods like X-ray crystallography or NMR spectroscopy would be required to delineate its hydrogen bonding networks and any conformational adjustments during binding events.

Until dedicated research on this compound is conducted and published, a scientifically rigorous article on its specific molecular interactions and recognition mechanisms cannot be produced.

Biological Roles and Functional Implications of the Nrqii Motif

Role in Cell Adhesion and Intercellular Communication

Peptides are fundamental signaling molecules that mediate a wide range of cell-cell communication processes. sinica.edu.twnih.govnih.gov The NRQII motif, as part of the CEACAM5 protein, is critically involved in the molecular interactions that govern cell adhesion, a process essential for tissue formation, immune responses, and epithelial differentiation. biorxiv.org CEACAMs are a family of glycoproteins belonging to the immunoglobulin (Ig) superfamily that regulate these physiological and pathophysiological events through intercellular binding. biorxiv.orgnih.gov

Intercellular communication can occur through various mechanisms, including the secretion of peptides that act as hormones or neuropeptides to transmit signals over short or long distances. nih.govresearchgate.net The adhesion function of molecules like CEACAM5, mediated by specific motifs such as NRQII, represents a direct and physical form of this communication, influencing cellular behavior and organization. researchgate.net

The human CEACAM family consists of several members, each with a structure that includes a variable number of Ig-like domains. nih.gov The outermost domain is the N-terminal IgV-like domain, which is a critical region for mediating cell-cell adhesion. biorxiv.orgresearchgate.net The NRQII sequence is specifically located at residues 42 to 46 within the IgV-like N-domain of CEACAM5 (also known as CEA).

This N-domain is responsible for the binding activities of CEACAM5. While the N-domains of different CEACAM family members (like CEACAM1, CEACAM3, CEACAM6, and CEACAM8) share significant sequence and structural homology, the specific motifs within them confer unique binding properties. The NRQII motif, located on the ABED face of the CEA N-domain, has been identified as a key site for these interactions. Studies using synthetic peptides have shown that motifs from these N-domains can be biologically active, underscoring the importance of specific sequences like NRQII. nih.gov

Table 1: Characteristics of the NRQII Motif in CEACAM5

| Feature | Description | Source(s) |

| Peptide Sequence | H-Asn-Arg-Gln-Ile-Ile-OH | N/A |

| One-Letter Code | NRQII | N/A |

| Location | Residues 42-46 of the N-terminal IgV-like domain | |

| Parent Protein | Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5/CEA) | researchgate.net |

| Structural Domain | Immunoglobulin variable-like (IgV-like) N-domain | biorxiv.orgresearchgate.net |

| Primary Function | Mediates intercellular adhesion | researchgate.net |

Cell adhesion can be categorized as homotypic (binding between identical molecules on different cells) or heterotypic (binding between different types of molecules). nih.govrsc.org CEACAM5 participates in both types of adhesion, which are crucial for the aggregation of cancer cells and the formation of tumor foci.

The IgV-like N-domain of CEACAM5, containing the NRQII motif, facilitates homophilic interactions by binding to the N-domain of another CEACAM5 molecule on an adjacent cell. It can also engage in heterophilic interactions with other cell surface molecules. Research has demonstrated that targeting this specific domain can disrupt these adhesion processes. For instance, DNA aptamers developed to bind to the N-domain of CEA have been shown to block both homotypic and heterotypic cell adhesion. Furthermore, studies have indicated that peptides corresponding to specific regions of the CEA N-domain, such as the NRQII motif, can effectively inhibit homotypic aggregation. researchgate.net This highlights the direct role of the NRQII sequence in mediating the physical linkages between cells.

Specificity of NRQII within the IgV-like Domain of CEACAM5

Potential Modulatory Effects on Cellular Pathways

Peptides can exert significant influence over cellular functions by modulating various signaling pathways. nih.govontosight.ai This can occur through interactions with enzymes or by binding to cell surface receptors, thereby initiating intracellular signaling cascades.

Peptides can act as substrates, inhibitors, or allosteric regulators of enzymes. oup.comnih.gov The amino acid composition and sequence of a peptide determine its ability to fit into the active or allosteric site of an enzyme. unc.edupnas.org For example, peptidases are enzymes that cleave peptides, and their action can be highly specific to the amino acid sequence of the substrate. nih.govnih.gov Conversely, peptides can be designed to inhibit specific enzymes, a principle widely used in drug development. peptide.co.jp

While there is no direct evidence in the provided search results detailing the role of the this compound peptide as a specific enzyme regulator, its constituent amino acids suggest potential interactions. The presence of charged (Arginine), polar (Asparagine, Glutamine), and hydrophobic (Isoleucine) residues creates a molecule with diverse chemical properties. proteinstructures.comdocsity.com In principle, such a peptide could serve as a substrate for certain peptidases or act as a competitive or non-competitive inhibitor for enzymes whose active sites recognize this particular sequence. For instance, angiotensin-converting enzyme (ACE) inhibitory peptides have been isolated from various protein hydrolysates and often feature specific C-terminal sequences. nih.govscielo.br

Table 2: Potential Modulatory Roles of Peptides on Cellular Pathways

| Mechanism | Description | General Examples |

| Enzyme Inhibition | Peptide binds to an enzyme's active site, blocking the substrate. | Protease inhibitors, Kinase inhibitors unc.edupeptide.co.jp |

| Enzyme Substrate | Peptide is recognized and cleaved by an enzyme (e.g., peptidase). | Chromogenic or fluorescent substrates for proteases nih.govpeptide.co.jp |

| Allosteric Regulation | Peptide binds to a site other than the active site, altering enzyme activity. | Allosteric activation or inhibition of enzymes like chorismate mutase pnas.org |

| Receptor Agonism | Peptide binds to and activates a cell surface receptor, triggering a signal. | Tachykinin receptor activation by CAP-TAC1 nih.gov |

| Receptor Antagonism | Peptide binds to a receptor but does not activate it, blocking the natural ligand. | Dual opioid agonist/antagonist activity of certain peptides |

A primary mechanism by which peptides exert biological effects is through binding to specific cell surface receptors. rsc.org This interaction can trigger intracellular signaling pathways, leading to a variety of cellular responses. The CEACAM family, including CEACAM5, is known to be involved in not only cell adhesion but also intra- and intercellular signaling. researchgate.net

Studies on CEACAM1, a related family member, have shown that peptides derived from its N-terminal domain can activate neutrophils. nih.gov This activation involves increasing cell adhesion and altering the expression of other surface molecules, indicating that these peptide motifs can initiate signal transduction. nih.gov Given the structural and functional similarities between CEACAM family members, it is plausible that the NRQII motif of CEACAM5, or the soluble peptide itself, could bind to a yet-unidentified receptor, modulating cellular pathways. This could involve triggering kinase cascades or influencing the cell's metabolic state, consistent with the broader role of peptides in cell-cell communication. nih.gov

Enzyme Regulation and Substrate/Inhibitor Functions

Comparative Studies with Related Peptide Motifs

The function of a peptide motif is often best understood by comparing it to others with similar or different roles. nih.govnih.govbiorxiv.org The NRQII motif's role in adhesion can be contextualized by examining other well-characterized peptide sequences involved in cell-cell and cell-matrix interactions.

For example, the IKVAV motif (H-Ile-Lys-Val-Ala-Val-OH) from the laminin (B1169045) protein is a well-known mediator of cell adhesion, particularly for neural cells. glpbio.com Another important motif is the HAV (His-Ala-Val) sequence found in cadherins, which are crucial for calcium-dependent homophilic cell adhesion. google.com Unlike the NRQII motif, which is part of the Ig superfamily of adhesion molecules, the HAV motif is central to the cadherin family. google.com

Comparing these motifs reveals different molecular strategies for achieving cell adhesion. The NRQII motif functions within the specific context of the CEACAM5 IgV-like domain structure to mediate both homotypic and heterotypic interactions. In contrast, motifs like IKVAV mediate cell binding to the extracellular matrix protein laminin. glpbio.com

Table 3: Comparative Analysis of Adhesion-Related Peptide Motifs

| Peptide Motif | Parent Protein/Family | Primary Function | Interaction Type | Source(s) |

| NRQII | CEACAM5 (Ig Superfamily) | Cell-cell adhesion | Homotypic and Heterotypic | researchgate.net |

| IKVAV | Laminin (Extracellular Matrix) | Cell-matrix adhesion, neurite outgrowth | Heterotypic (Cell-Laminin) | glpbio.com |

| HAV | Cadherins | Cell-cell adhesion | Primarily Homotypic | google.com |

| RGD | Fibronectin, Vitronectin | Cell-matrix adhesion | Heterotypic (Integrin binding) | nih.gov |

Analysis of Sequence Variations and their Functional Consequences

Sequence motifs, short, recurring patterns of amino acids, are crucial for protein structure, function, and interactions. numberanalytics.comuniv-saida.dz Variations within these motifs, arising from genetic mutations, can have significant functional consequences, altering the biological activity of the protein. nih.govebi.ac.uk The impact of a sequence variation depends on the specific amino acid substitution and its location within the motif.

The NRQII motif is composed of a combination of polar (Asn, Gln, Arg), and hydrophobic (Ile) amino acids. libretexts.org Arginine (Arg) carries a positive charge, while Asparagine (Asn) and Glutamine (Gln) are polar neutral, and Isoleucine (Ile) is hydrophobic. This combination of properties suggests that the NRQII motif could be involved in a variety of interactions, including electrostatic and hydrophobic interactions, which are critical for protein binding and function.

Alterations in the NRQII sequence could lead to a range of functional outcomes:

Loss of Function: A mutation that replaces a key amino acid with one of a different character, for instance, substituting the positively charged Arginine with a non-polar residue, could disrupt a critical electrostatic interaction, leading to a loss of the protein's normal function.

Gain of Function: Conversely, a sequence variation could potentially enhance a protein's function or even create a new one.

Altered Specificity: Changes in the motif could alter the binding affinity or specificity of the protein for its substrates or interaction partners. For example, a change in the isoleucine residues could affect hydrophobic interactions that are crucial for binding to a specific target.

Table 1: Potential Functional Consequences of Amino Acid Substitutions in the NRQII Motif

| Original Amino Acid | Position | Potential Substitution | Potential Functional Consequence |

| Asn (N) | 1 | Asp (D) | Introduction of a negative charge, potentially altering electrostatic interactions. |

| Arg (R) | 2 | Lys (K) | Conservation of positive charge, likely with minimal functional change. |

| Arg (R) | 2 | Ala (A) | Loss of positive charge, likely disrupting electrostatic interactions. |

| Gln (Q) | 3 | Glu (E) | Introduction of a negative charge, potentially altering electrostatic interactions. |

| Ile (I) | 4 | Leu (L) | Conservation of hydrophobicity, likely with minimal functional change. |

| Ile (I) | 4 | Ser (S) | Introduction of a polar group, potentially disrupting hydrophobic interactions. |

| Ile (I) | 5 | Val (V) | Conservation of hydrophobicity, likely with minimal functional change. |

| Ile (I) | 5 | Thr (T) | Introduction of a polar group, potentially disrupting hydrophobic interactions. |

Understanding the "Asn-Arg" and "Gln-Ile-Ile" Sub-motifs in Other Biological Contexts

To better understand the potential roles of the NRQII motif, it is insightful to examine the functions of its constituent dipeptide and tripeptide sub-motifs, "Asn-Arg" (NR) and "Gln-Ile-Ile" (QII), in other biological contexts.

The "Asn-Arg" (NR) Dipeptide

The dipeptide Asn-Arg (NR) is formed by the linkage of L-asparagine and L-arginine. nih.gov It has been identified in various biological contexts and has been associated with several physiological functions.

Renin Inhibition: The dipeptide Asn-Arg has been reported as a renin inhibitor, suggesting a potential role in the regulation of the renin-angiotensin system, a key pathway in blood pressure control. scispace.com

Antimicrobial Activity: Some studies have identified peptides containing the Cys-Asn-Arg (CNR) sequence as having inhibitory effects on aminopeptidase (B13392206) N, an enzyme that can be a target for antimicrobial agents. mdpi.com

The "Gln-Ile-Ile" (QII) Tripeptide

While specific information on the isolated "Gln-Ile-Ile" tripeptide is less common in the available literature, the presence of glutamine and isoleucine in bioactive peptides points to their importance. Tripeptides, in general, are known to have diverse biological activities. wikipedia.org Isoleucine, a branched-chain amino acid, is known for its hydrophobicity, which is often crucial for the interaction of peptides with biological membranes or receptor pockets. libretexts.org Glutamine is a polar amino acid that can participate in hydrogen bonding. libretexts.org

Peptides containing glutamine and isoleucine have been identified in various contexts:

Immunological Activity: The tripeptide Eisenin (pGlu-Gln-Ala-OH) displays immunological activity. wikipedia.org

Hormonal Regulation: A peptide containing the sequence H-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-OH acts as a hormone. unc.edu